molecular formula C12H15ClN2O2 B1305517 N-(4-acetamido-3-methylphenyl)-2-chloropropanamide CAS No. 500188-25-0

N-(4-acetamido-3-methylphenyl)-2-chloropropanamide

Cat. No.: B1305517
CAS No.: 500188-25-0
M. Wt: 254.71 g/mol
InChI Key: KRKFRBLGCWXUFP-UHFFFAOYSA-N
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Description

N-(4-acetamido-3-methylphenyl)-2-chloropropanamide is a chemical compound with a complex structure that includes an acetylamino group, a methyl group, and a chloro-propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-3-methylphenyl)-2-chloropropanamide typically involves multiple steps. One common method starts with the acetylation of 4-amino-3-methylbenzoic acid to form 4-acetylamino-3-methylbenzoic acid. This intermediate is then reacted with 2-chloropropionyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-3-methylphenyl)-2-chloropropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(4-acetamido-3-methylphenyl)-2-chloropropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-(4-acetamido-3-methylphenyl)-2-chloropropanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the chloro group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylamino-3-methylphenyl)-2-phenylacetamide
  • N-(4-{[4-(Acetylamino)-3-methylphenyl]sulfonyl}phenyl)acetamide

Uniqueness

N-(4-acetamido-3-methylphenyl)-2-chloropropanamide is unique due to the presence of the chloro group, which can significantly influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds that may lack this functional group.

Properties

IUPAC Name

N-(4-acetamido-3-methylphenyl)-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-7-6-10(15-12(17)8(2)13)4-5-11(7)14-9(3)16/h4-6,8H,1-3H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKFRBLGCWXUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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